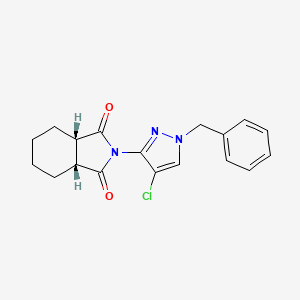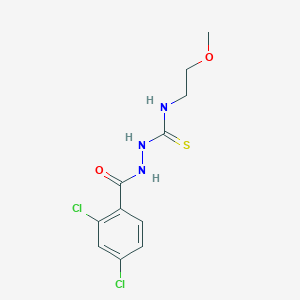![molecular formula C16H17NO2S B4605188 1-[(2-METHYLPHENYL)METHANESULFONYL]-2,3-DIHYDRO-1H-INDOLE](/img/structure/B4605188.png)
1-[(2-METHYLPHENYL)METHANESULFONYL]-2,3-DIHYDRO-1H-INDOLE
Descripción general
Descripción
1-[(2-METHYLPHENYL)METHANESULFONYL]-2,3-DIHYDRO-1H-INDOLE is a compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in natural products and drugs, playing a crucial role in cell biology. This compound is characterized by the presence of a methanesulfonyl group attached to the indole ring, which imparts unique chemical and biological properties.
Métodos De Preparación
The synthesis of 1-[(2-METHYLPHENYL)METHANESULFONYL]-2,3-DIHYDRO-1H-INDOLE typically involves the reaction of 2-methylphenylmethanesulfonyl chloride with 2,3-dihydro-1H-indole in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
1-[(2-METHYLPHENYL)METHANESULFONYL]-2,3-DIHYDRO-1H-INDOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group, forming new derivatives.
Aplicaciones Científicas De Investigación
1-[(2-METHYLPHENYL)METHANESULFONYL]-2,3-DIHYDRO-1H-INDOLE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound exhibits various biological activities, including antiviral, anti-inflammatory, and anticancer properties. It is used in the study of cell signaling pathways and receptor interactions.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications in treating diseases such as cancer, viral infections, and inflammatory disorders.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-[(2-METHYLPHENYL)METHANESULFONYL]-2,3-DIHYDRO-1H-INDOLE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with cell surface receptors, modulating signal transduction pathways and affecting cellular responses.
Comparación Con Compuestos Similares
1-[(2-METHYLPHENYL)METHANESULFONYL]-2,3-DIHYDRO-1H-INDOLE can be compared with other indole derivatives, such as:
1-METHANESULFONYL-5-[2-(3-METHYLPHENYL)-1,3-THIAZOL-4-YL]-2,3-DIHYDRO-1H-INDOLE: This compound has a thiazole ring instead of a methanesulfonyl group, leading to different chemical and biological properties.
INDOLE-3-ACETIC ACID: A naturally occurring plant hormone with different functional groups and biological activities.
5-FLUORO-1H-INDOLE-2-CARBONYL THIOSEMICARBAZIDE: An indole derivative with antiviral properties, differing in its functional groups and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
Propiedades
IUPAC Name |
1-[(2-methylphenyl)methylsulfonyl]-2,3-dihydroindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c1-13-6-2-3-8-15(13)12-20(18,19)17-11-10-14-7-4-5-9-16(14)17/h2-9H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQSYCSTULXUAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)N2CCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-({[3-(4-Methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}methyl)benzonitrile](/img/structure/B4605109.png)
![N~1~-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-2-{[4-(4-CHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE](/img/structure/B4605121.png)
![1-(3-chlorophenyl)-5-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4605125.png)

![[1-(2-{[3-Carbamoyl-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-2-oxoethyl)cyclopentyl]acetic acid](/img/structure/B4605138.png)
![{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}(pyridin-2-ylmethyl)amine hydrochloride](/img/structure/B4605144.png)
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B4605146.png)
![N-[4-(BENZYLOXY)PHENYL]-15-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B4605165.png)
![N-[(5-{[1-(cyclopentylamino)-1-oxobutan-2-yl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide](/img/structure/B4605171.png)


![2-{[(2,4-difluorophenyl)amino]carbonothioyl}-N-(2,3-dimethylphenyl)hydrazinecarboxamide](/img/structure/B4605196.png)


